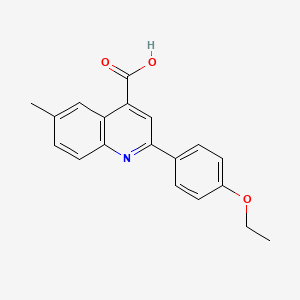

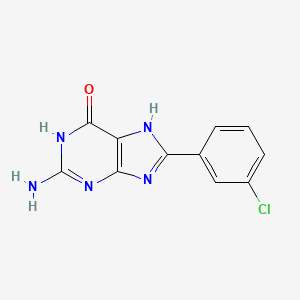

![molecular formula C17H17N3OS2 B2424310 2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-42-4](/img/structure/B2424310.png)

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

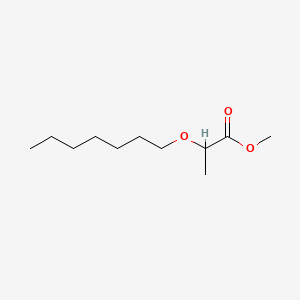

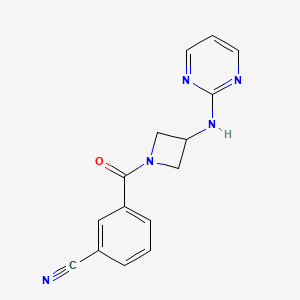

2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in medicinal chemistry. Various methods for the synthesis of pyrimidines have been described . For instance, a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation has been used . This newly developed strategy involved the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed using various techniques. The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidine derivatives have been known to exhibit various chemical reactions. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Physical And Chemical Properties Analysis

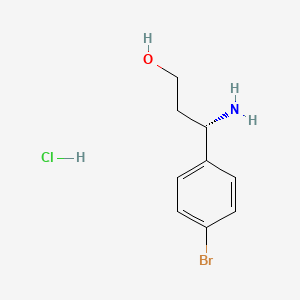

Pyrimidine derivatives exhibit various physical and chemical properties. For instance, they have more lipophilic character than certain other compounds, which determines their affinity for the molecular target and passive transport through biological membranes .Mechanism of Action

Target of Action

Similar compounds such as pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that related compounds, such as pyrimidine derivatives, have been shown to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

Related compounds, such as pyrimidine derivatives, have been reported to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Result of Action

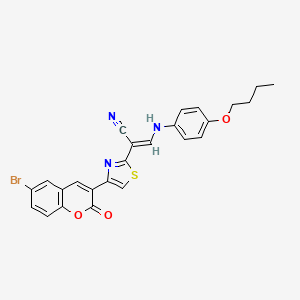

Related compounds, such as pyrimidine derivatives, have been reported to have promising anticancer activity .

Advantages and Limitations for Lab Experiments

2-BMS-4-MTDP has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. In addition, it is relatively easy to synthesize and can be used in a variety of biochemical studies. However, it is important to note that 2-BMS-4-MTDP can be toxic in high concentrations, and it should be handled with care.

Future Directions

There are several potential future directions for the use of 2-BMS-4-MTDP. It could be used in studies of the structure and function of proteins, DNA, and enzymes. In addition, it could be used in studies of the structure and function of cell membranes and cell organelles. Furthermore, it could be used in studies of the mechanism of action of drugs and other compounds. Finally, it could be used in studies of the structure and function of proteins and DNA in disease states.

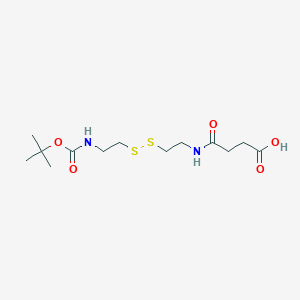

Synthesis Methods

2-BMS-4-MTDP is synthesized from a variety of starting materials, including benzylsulfanyl chloride, morpholine, and thiophene. The synthesis of 2-BMS-4-MTDP typically involves a two-step reaction. In the first step, the benzylsulfanyl chloride is reacted with morpholine in aqueous solution to form a morpholinothieno ring system. In the second step, the thiophene is reacted with the morpholinothieno ring system to form 2-BMS-4-MTDP.

Scientific Research Applications

2-BMS-4-MTDP has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate protein-ligand interactions, DNA-protein interactions, and enzyme-catalyzed reactions. It has also been used in studies of the structure and function of proteins, the structure of DNA, and the mechanism of enzyme action. In addition, 2-BMS-4-MTDP has been used in studies of the structure and function of cell membranes and in studies of the structure and function of cell organelles.

properties

IUPAC Name |

4-(2-benzylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-2-4-13(5-3-1)12-23-17-18-14-6-11-22-15(14)16(19-17)20-7-9-21-10-8-20/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMOTHISHLQILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

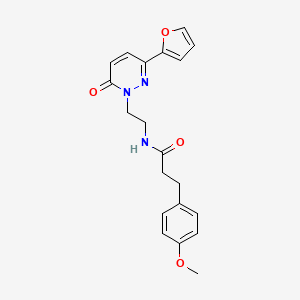

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)

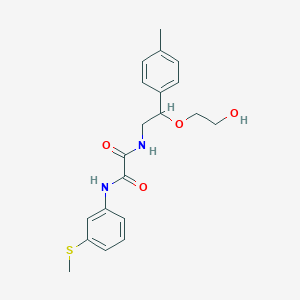

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

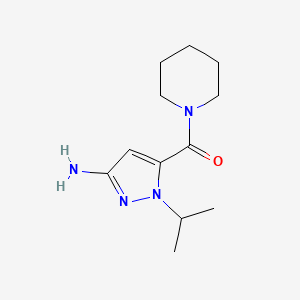

![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)